1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and a phenylamino moiety makes it a valuable compound in various scientific research fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one typically involves the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-3-buten-2-one under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenylamino moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Uniqueness
1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one is unique due to its combination of trifluoromethyl groups and a phenylamino moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]but-3-en-2-one |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H |
InChI Key |
ZKCOFNGKINQHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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